N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S2/c1-8-7-16-11(14-8)6-13-12-15-9-4-2-3-5-10(9)17-12/h2-5,7H,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTMTUDGCWVGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 4-methyl-2-chloromethylthiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzothiazole ring, converting it to dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions are common at the benzothiazole ring, especially at the C-2 position
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated benzothiazole derivatives
Scientific Research Applications
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Pathways: The compound can induce apoptosis in cancer cells by causing DNA double-strand breaks and cell cycle arrest at the G2 phase
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s closest analogs differ in substituents on the benzothiazole or thiazole rings. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in ) increase reactivity and binding affinity to electrophilic enzyme pockets.
- Bulky substituents (e.g., triazole-sulfanyl in ) may improve selectivity but reduce bioavailability.
- Salt forms (e.g., dihydrochloride in ) enhance solubility but may alter pharmacokinetics.
Pharmacological Properties
Comparisons of biological activity are inferred from structurally related compounds:
- Anticancer Activity : N-[(4-Methylphenyl)methyl]-1,3-benzothiazol-2-amine (C₁₅H₁₄N₂S) showed moderate cytotoxicity in NCI assays, with IC₅₀ values in the µM range . Chlorinated analogs (e.g., ) exhibited enhanced activity due to improved DNA intercalation .
- Antimicrobial Effects : Thiazole-triazole hybrids (e.g., ) demonstrated MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Toxicity : Propan-2-amine derivatives (e.g., ) displayed lower cytotoxicity (CC₅₀ > 100 µM) in Toxi-light assays, suggesting safer profiles .
Biological Activity
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS No. 1184125-08-3) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 261.36 g/mol. Its structure features a benzothiazole moiety linked to a thiazole group, which is known for conferring various biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole and benzothiazole derivatives. The synthetic pathways often utilize methods such as:
- Condensation Reactions : Combining thiazole derivatives with benzothiazole under acidic or basic conditions.
- Methylation : Introducing the methyl group at the 4-position of the thiazole ring to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thiazole frameworks exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives with similar structures displayed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound also exhibits antifungal properties. In vitro studies have shown it to be effective against common fungal pathogens such as Candida albicans, with IC50 values comparable to established antifungal agents .
Antitubercular Activity
Recent advancements highlight the compound's potential as an antitubercular agent. In vitro assays revealed moderate activity against Mycobacterium tuberculosis, suggesting that structural modifications could enhance its efficacy .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. For example:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling 4-methyl-1,3-thiazole-2-methanamine with 1,3-benzothiazol-2-amine derivatives. Reaction conditions such as solvent choice (e.g., pyridine or DMF), temperature (reflux at 80–90°C), and stoichiometric ratios are critical for yield optimization. For instance, highlights the use of reflux with pyridine to activate acyl chloride intermediates, ensuring efficient amide bond formation. Purification often involves column chromatography or recrystallization from methanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?
- Methodological Answer :
- IR Spectroscopy : Identifies N-H stretches (~3140–3550 cm⁻¹) and C=N/C-S bonds (1558–1621 cm⁻¹) ().
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.4–8.3 ppm), while NH protons resonate as singlets or broad peaks (δ 4.1–4.2 ppm) ( ).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 466 for related analogs) confirm molecular weight ().
- Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N percentages (e.g., C: 56.59% observed vs. 56.59% calculated) .
Q. How is the compound screened for biological activity, and what preliminary assays are recommended?
- Methodological Answer : Initial screening involves in vitro assays against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination). and suggest using 2-aminothiazole derivatives as reference scaffolds due to their known antimicrobial and anticancer properties. Dose-response curves (0.1–100 μM) and IC₅₀ calculations are standard for evaluating potency .
Advanced Research Questions
Q. How can computational methods like molecular docking guide the design of analogs with improved activity?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding interactions with target proteins (e.g., PFOR enzyme in anaerobic pathogens). emphasizes integrating quantum chemical calculations to optimize reaction pathways. For example, modifying the benzothiazole ring's substituents (e.g., adding electron-withdrawing groups) may enhance binding affinity to catalytic sites .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability issues. recommends:
- ADMET Profiling : Assess LogP (lipophilicity) and cytochrome P450 interactions.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) to improve solubility.
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models .
Q. How are structure-activity relationships (SAR) systematically explored for this compound class?
- Methodological Answer : SAR studies involve synthesizing analogs with variations in:
- Thiazole Substituents : Compare 4-methyl vs. 4-chloro groups ( ).
- Benzothiazole Modifications : Fluorine or methoxy groups at para positions ( ).
- Linker Flexibility : Replace methylene with ethylene spacers.
Bioactivity data are analyzed using QSAR models (e.g., CoMFA) to identify critical pharmacophores .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Poor crystallinity is common due to flexible linkers. and suggest:
- Solvent Screening : Use DMSO/water or acetonitrile/methanol mixtures.
- Temperature Gradients : Slow cooling from 60°C to 4°C.
- Salt Formation : Co-crystallize with HCl or trifluoroacetic acid to stabilize lattice packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
